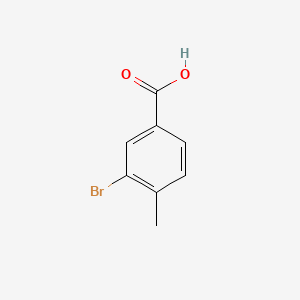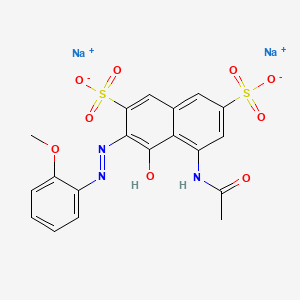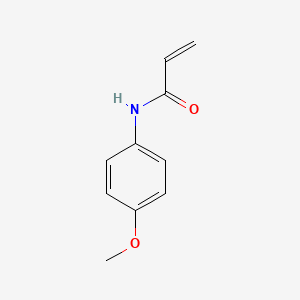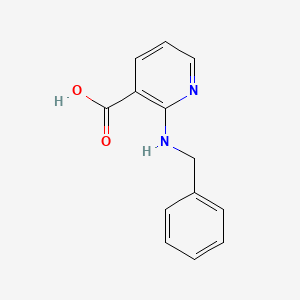
2-(Benzylamino)nicotinic acid
Descripción general
Descripción
2-(Benzylamino)nicotinic acid (2-BNA) is an organic compound that is used in a variety of scientific applications. It has a wide range of biochemical and physiological effects and is used in laboratory experiments as well.
Aplicaciones Científicas De Investigación
Synthesis of Anticancer Agents :
- Microwave action on 2-(benzylamino)nicotinic acid derivatives leads to the synthesis of benzo[b]-1,8-naphthyridine-5-ones, which are explored as potential anticancer agents. These compounds are obtained through cyclization reactions facilitated by microwave activation, providing a pathway for novel anticancer drug development (Afloroaei et al., 1999).
Exploring Receptor Interactions for Lipid Regulation :
- Research on nicotinic acid, closely related to this compound, reveals its role in lipid regulation through specific receptors (e.g., GPR109A). This interaction is crucial in understanding the drug's mechanism in reducing the progression of atherosclerosis and its potential for treating dyslipidemia (Lukasova et al., 2011).
Hydrothermal Synthesis Method :
- The hydrothermal synthesis of 2-(benzylamino)nicotinic acids is achieved by aminating 2-chloronicotinic acid with aromatic amine derivatives. This process is noted for its efficiency, environmental friendliness, and high yields, contributing to sustainable chemical synthesis methods (Li et al., 2012).
Polymorphism and Phase Behavior Studies :
- The polymorphism and phase behaviors of this compound derivatives, such as 2-(phenylamino)nicotinic acid, have been studied. These studies provide valuable insights into the solid-state structure-property relationships of these compounds, important for developing advanced materials and pharmaceuticals (Long et al., 2008).
Development of Novel Herbicides :
- Derivatives of this compound have been explored for their potential as herbicides. Research indicates that certain derivatives exhibit significant herbicidal activity, paving the way for the development of new, more effective agricultural chemicals (Yu et al., 2021).
Antibacterial Properties :
- Compounds structurally similar to this compound, such as 2-arylamino-5,6-trimethylene nicotinic acids, have been synthesized and studied for their antibacterial properties. This research contributes to the ongoing search for new antibacterial agents (Galeeva et al., 1997).
Investigation into G Protein-Coupled Receptors :
- Studies on nicotinic acid and its derivatives highlight their interaction with G protein-coupled receptors, which is vital for understanding their pharmacological effects in lipid regulation and potential therapeutic uses in conditions like dyslipidemia (Lorenzen et al., 2001).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-(Benzylamino)nicotinic acid, a derivative of niacin, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The compound interacts with its targets by acting as a precursor to nicotinamide coenzymes . The effectiveness of niacin as a precursor of nicotinamide coenzymes is determined by the activity of enzymes that promote its conversion to NAD .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the nicotinamide coenzymes . These coenzymes participate in many vital redox reactions catalyzed by dozens of different enzymes . A very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor of nicotinamide coenzymes . By contributing to the intracellular pool of niacin, it supports redox metabolism and the functioning of NAD-dependent pathways .
Análisis Bioquímico
Biochemical Properties
2-(Benzylamino)nicotinic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD), a vital cofactor in oxidation-reduction reactions . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their catalytic activities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the levels of NAD, which in turn impacts energy metabolism and cellular communication . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . This binding interaction can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Its long-term effects on cellular function, such as sustained changes in gene expression and metabolic activity, have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of NAD, a critical cofactor in numerous biochemical reactions . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The compound’s distribution can significantly impact its activity and function, influencing its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall role in cellular processes.
Propiedades
IUPAC Name |
2-(benzylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAACQWBYCPTNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187161 | |
| Record name | Nicotinic acid, 2-(benzylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33522-80-4 | |
| Record name | Nicotinic acid, 2-(benzylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinic acid, 2-(benzylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

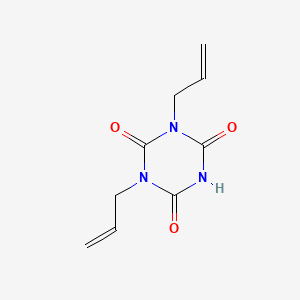

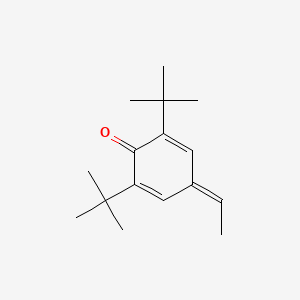


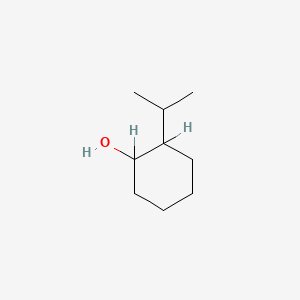

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)


